3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
Description
3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a synthetic pyrazole-4-carboxamide derivative featuring a sulfonyl-linked 4-(4-chlorophenyl)piperazine moiety and an N-(3,4-dimethylphenyl) substituent. The molecular formula is C₂₃H₂₆ClN₅O₃S, with a molecular weight of 488.0 g/mol (estimated based on structural analogs in ). Key structural elements include:
- A 1-methylpyrazole core substituted at the 4-position with a carboxamide group.
- A sulfonamide bridge connecting the pyrazole to a 4-(4-chlorophenyl)piperazine moiety.
- An N-(3,4-dimethylphenyl) group on the carboxamide, introducing steric and electronic effects.
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3,4-dimethylphenyl)-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3S/c1-16-4-7-19(14-17(16)2)25-22(30)21-15-27(3)26-23(21)33(31,32)29-12-10-28(11-13-29)20-8-5-18(24)6-9-20/h4-9,14-15H,10-13H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGWNFLSEYWFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Biological Activity
The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative with potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic uses.
Molecular Formula
- Molecular Formula : C21H22ClN5O3S
- IUPAC Name : 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide
Structural Representation
The compound features a complex structure that includes:
- A pyrazole ring
- A piperazine moiety
- A sulfonamide functional group
- Aromatic substituents
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the target compound have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations .
Case Study: In Vivo Models
A study involving carrageenan-induced paw edema in rats demonstrated that several pyrazole derivatives exhibited potent anti-inflammatory effects, with some compounds achieving over 75% inhibition compared to standard treatments like ibuprofen .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented, with certain compounds displaying activity against various bacterial strains. For example, derivatives were tested against Bacillus subtilis and E. coli, showing promising results at concentrations as low as 40 µg/mL .
The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group may enhance binding affinity, leading to modulation of inflammatory pathways or microbial growth inhibition.
Comparative Analysis of Similar Compounds
Synthesis and Optimization
The synthesis of this compound involves multi-step processes starting from commercially available precursors. Optimizing these synthetic routes can enhance yield and reduce costs for potential industrial applications.
Future Directions
Given the promising biological activities observed in similar compounds, further research should focus on:
- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME)
- In-depth toxicity assessments to evaluate safety profiles
- Clinical trials to establish efficacy in human populations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the aryl and piperazine groups, which significantly influence physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrazole-4-carboxamide Derivatives
Key Observations:
Substitution with 4-fluorobenzyl (CAS 1189727-66-9) introduces electronegativity and metabolic stability due to fluorine’s resistance to oxidative degradation .
Piperazine Modifications :
Bioactivity and Mechanism Insights
While direct bioactivity data for the target compound are unavailable in the provided evidence, insights can be inferred from analogs:
- CB1 Receptor Antagonism: The pyrazole-3-carboxamide derivative () exhibits potent CB1 antagonism (IC₅₀ = 0.139 nM), attributed to its dichlorophenyl and pyridylmethyl groups. The target compound’s sulfonamide-piperazine moiety may shift selectivity toward other receptors (e.g., serotonin or dopamine receptors) due to piperazine’s known affinity for these targets .
- Metabolic Stability : Fluorinated analogs (e.g., CAS 1189727-66-9) demonstrate improved stability, suggesting that the target compound’s 3,4-dimethylphenyl group may reduce hepatic clearance compared to fluorinated derivatives .
Physicochemical Properties
- Lipophilicity : The 3,4-dimethylphenyl group likely increases logP compared to 4-methylphenyl analogs, enhancing membrane permeability but risking solubility limitations .
- Solubility: The sulfonamide linker improves aqueous solubility relative to non-polar linkers (e.g., methylene groups), critical for bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can intermediates be validated?
- Methodology : The synthesis typically involves cyclocondensation of precursors (e.g., substituted pyrazole-carboxylates) followed by sulfonylation. For example, pyrazole cores are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under basic conditions . Sulfonylation is achieved using 4-(4-chlorophenyl)piperazine-1-sulfonyl chloride in the presence of coupling agents like DCC/DMAP.
- Validation : Intermediates should be characterized via H/C NMR and HPLC (>98% purity). Mass spectrometry (HRMS) confirms molecular weights .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?
- Techniques :
| Method | Parameters | Purpose |
|---|---|---|
| H/C NMR | 400–600 MHz, DMSO-d6 | Confirm regiochemistry of pyrazole and sulfonamide groups |
| HPLC | C18 column, acetonitrile/water gradient | Assess purity (>98%) |
| X-ray crystallography | Single-crystal analysis | Resolve stereochemical ambiguities (if applicable) |
Q. How is preliminary biological activity screened, and what controls are essential?
- Screening : Use receptor binding assays (e.g., serotonin or dopamine receptors) at concentrations of 1 nM–10 µM. Include positive controls (known agonists/antagonists) and vehicle controls (DMSO <0.1%).
- Data Interpretation : IC/EC values are calculated using nonlinear regression (e.g., GraphPad Prism). Replicate experiments (n=3) to minimize variability .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonylation step?
- Design of Experiments (DoE) : Apply factorial design (e.g., 2 factorial) to test variables: temperature (25–60°C), stoichiometry (1.0–1.5 eq sulfonyl chloride), and solvent (DMF vs. DCM). Response surface methodology (RSM) identifies optimal conditions .
- Case Study : For analogous sulfonamides, yields improved from 45% to 78% using DMF at 40°C with 1.2 eq sulfonyl chloride .
Q. What computational strategies predict receptor binding affinities and selectivity?
- Methods :
- Molecular Docking : Use AutoDock Vina with crystal structures of target receptors (e.g., 5-HT PDB: 7E2Z). Focus on piperazine and sulfonamide interactions with binding pockets.
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability.
Q. How do structural modifications (e.g., substituents on phenyl rings) impact bioactivity?
- SAR Analysis :
- Guidance : Prioritize substitutions that enhance hydrogen bonding (e.g., sulfonamide-SO-NH) or π-π stacking (chlorophenyl groups) .
Q. How should researchers address discrepancies in reported biological activity data?
- Troubleshooting :
Replicate Experiments : Ensure consistent assay conditions (e.g., cell line, incubation time).
Orthogonal Assays : Validate receptor binding with functional assays (e.g., cAMP inhibition for GPCRs).
Computational Validation : Re-dock the compound using updated receptor conformations from cryo-EM data .
- Case Study : Contradictory IC values for analogous compounds were resolved by identifying batch-dependent impurities via LC-MS .
Methodological Resources
- Experimental Design : ICReDD’s quantum chemical reaction path searches reduce optimization trials by 70% .
- Data Analysis : Use R/Bioconductor for dose-response modeling and outlier detection .
- Collaborative Tools : NIH’s Assay Guidance Manual provides protocols for high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
